

## Application Notes and Protocols for DNDI-6148 Oral Suspension in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**DNDI-6148** is a benzoxaborole derivative that has been investigated as a promising oral preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2][3][4] It has demonstrated significant efficacy in animal models, showing a greater than 98% reduction in parasite burden.[1][3][4] The principal mechanism of action of **DNDI-6148** is the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, an enzyme crucial for parasite mRNA processing.[1][2][3][4]

These application notes provide detailed protocols for the preparation of a **DNDI-6148** oral suspension for use in animal studies, as well as methodologies for conducting in vivo efficacy and pharmacokinetic experiments. It is important to note that while **DNDI-6148** showed a promising preclinical profile, its development for leishmaniasis has been deprioritized due to observations of reproductive toxicity in preclinical studies.[5]

## Data Presentation In Vitro Activity of DNDI-6148



| Parasite Species    | Assay Type      | EC50 (nM)       |
|---------------------|-----------------|-----------------|
| Leishmania infantum | Intramacrophage | Potent activity |
| Leishmania donovani | Intramacrophage | Potent activity |
| Trypanosoma brucei  | In vitro        | 795             |

Data sourced from Mowbray et al., 2021.[1]

## In Vivo Efficacy of DNDI-6148 in the L. infantum Hamster

| Model           |                      |          |                              |                               |                                    |
|-----------------|----------------------|----------|------------------------------|-------------------------------|------------------------------------|
| Dose<br>(mg/kg) | Dosing<br>Regimen    | Duration | Liver Parasite Reduction (%) | Spleen Parasite Reduction (%) | Bone Marrow Parasite Reduction (%) |
| 50              | Once Daily<br>(QD)   | -        | ~100                         | ~100                          | More modest reduction              |
| 100             | Once Daily<br>(QD)   | -        | ~100                         | ~100                          | More modest reduction              |
| 25              | Twice Daily<br>(BID) | 5 days   | Significant                  | Significant                   | -                                  |
| 25              | Twice Daily<br>(BID) | 10 days  | Significant                  | Significant                   | -                                  |

Data sourced from Mowbray et al., 2021 and another study.[1][2]

# Experimental Protocols Preparation of DNDI-6148 Oral Suspension for Animal Studies

This protocol describes the preparation of a 12.5 mg/mL oral suspension of **DNDI-6148**.



#### Materials:

- DNDI-6148 (free acid or arginine monohydrate salt)
- Ethanol (2%)
- 1N Sodium Hydroxide (NaOH)
- 5% Dextrose in water
- · Sterile containers
- Magnetic stirrer and stir bar
- Pipettes and sterile tips

#### Procedure:

- Weigh the required amount of DNDI-6148 powder. The arginine monohydrate form of DNDI-6148 was selected for later development as it provided enhanced exposure in most animal species tested.
- In a sterile container, dissolve the DNDI-6148 powder in 2% ethanol to achieve a concentration of 12.5 mg/mL.
- Add 1.0 molar equivalent of 1N NaOH to the solution while stirring.
- Continuously stir the suspension until it is homogenous.
- Further dilute the suspension with a 5% dextrose solution in water to the final desired concentration for dosing.
- The final formulation should be a homogenous suspension.

## In Vivo Efficacy Study in the Hamster Model of Visceral Leishmaniasis



This protocol outlines a general procedure for assessing the in vivo efficacy of **DNDI-6148** in a golden hamster model of L. infantum or L. donovani infection.

#### Materials and Animals:

- Female golden Syrian hamsters (80-100 g body weight)
- Leishmania infantum or Leishmania donovani amastigotes
- DNDI-6148 oral suspension
- Vehicle control (e.g., the suspension vehicle without DNDI-6148)
- Oral gavage needles
- Equipment for euthanasia and tissue collection (spleen, liver, bone marrow)
- Microscopy equipment and Giemsa stain

#### Procedure:

- Infection: Infect female golden hamsters intravenously with L. infantum or L. donovani amastigotes.
- Treatment Initiation: Allow the infection to establish for a predetermined period (e.g., several weeks) until a chronic infection is developed.
- Dosing:
  - Administer the DNDI-6148 oral suspension via oral gavage. A typical dosing regimen is 25 mg/kg administered twice daily (BID) for 5 or 10 consecutive days.[2]
  - Administer the vehicle control to a separate group of infected hamsters.
- Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the hamsters. Aseptically remove the spleen, liver, and bone marrow.
- Parasite Burden Determination:



- Prepare tissue smears from the spleen, liver, and bone marrow.
- Fix and stain the smears with Giemsa stain.
- Determine the parasite burden microscopically by counting the number of amastigotes per host cell nucleus or per unit of tissue.
- Express the results as Leishman-Donovan Units (LDU) or as a percentage reduction in parasite burden compared to the vehicle-treated control group.

## Visualizations DNDI-6148 Mechanism of Action





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 4. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNDI-6148 | DNDi [dndi.org]
- To cite this document: BenchChem. [Application Notes and Protocols for DNDI-6148 Oral Suspension in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558969#dndi-6148-oral-suspension-formulation-for-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com